molecular formula C14H16ClN3O3S B4120241 Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B4120241
M. Wt: 341.8 g/mol
InChI Key: PUEOIABWKNCWND-UHFFFAOYSA-N
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Description

Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate is a heterocyclic compound featuring a piperazine core substituted with a 2-chlorophenyl carbamothioyl group and an ester-linked acetate moiety. The 2-chlorophenyl group and carbamothioyl linkage may enhance binding to biological targets, while the piperazine ring contributes to solubility and conformational flexibility .

Properties

IUPAC Name

methyl 2-[1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-21-12(19)8-11-13(20)16-6-7-18(11)14(22)17-10-5-3-2-4-9(10)15/h2-5,11H,6-8H2,1H3,(H,16,20)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEOIABWKNCWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the addition of the carbonothioyl group. Common reagents used in these reactions include thionyl chloride, methyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Sodium methoxide; reactions may require polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chloro Substitution

A key structural analog is methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate (), which differs in the substitution position of the chlorophenyl group (4-chloro vs. 2-chloro). The positional isomerism significantly alters electronic and steric properties:

  • 4-Chlorophenyl : Para-substitution allows for a more planar structure, enhancing π-π stacking interactions in aromatic systems .
Table 1: Positional Isomer Comparison
Property 2-Chloro Isomer (Target Compound) 4-Chloro Isomer
Substituent Position Ortho Para
Electronic Effects Moderate electron-withdrawing Strong electron-withdrawing
Steric Effects High Low
Potential Applications Enzyme inhibitors, intermediates Anticancer agents
Clopidogrel Intermediates

The Clopidogrel intermediate methyl (2S)(2-chlorophenyl)[(2-thien-2yl-ethyl)amino]acetate hydrochloride () shares a 2-chlorophenyl group and ester functionality with the target compound. However, its thieno-pyridine core contrasts with the piperazine ring, leading to divergent applications:

  • Clopidogrel Intermediate : Designed for antiplatelet activity via P2Y12 receptor antagonism.
  • Target Compound : The piperazine-carbamothioyl structure may target proteases or kinases due to hydrogen-bonding capabilities .
Cetirizine Intermediates

Para Chloro Benzhydryl Piperazine () is a Cetirizine precursor. Unlike the target compound, it lacks a carbamothioyl group but includes a benzhydryl moiety, which enhances lipophilicity and histamine H1 receptor binding. This highlights how piperazine modifications dictate therapeutic roles .

Heterocyclic Systems with Chlorophenyl Groups

Compounds like (3-chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate () incorporate indole and benzoyl groups instead of piperazine. Key differences include:

  • Indole Core : Facilitates interactions with serotonin receptors.
  • Carbamothioyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate
Reactant of Route 2
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Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

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